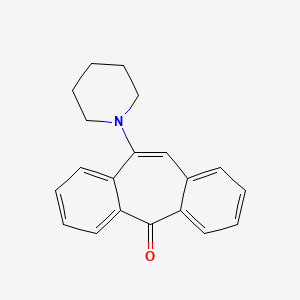
10-Piperidinyl-5-dibenzosuberenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Piperidinyl-5-dibenzosuberenone is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is structurally characterized by a dibenzo[a,d]cycloheptene core with a piperidinyl group attached, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Piperidinyl-5-dibenzosuberenone typically involves a multi-step process. One common method includes the reaction of 2’-bromoacetophenones with 2-formylphenylboronic acids in the presence of palladium acetate (Pd(OAc)2) and a phosphine ligand (CataCXium PIntB L8). This reaction forms biaryl compounds, which are then subjected to an acid/base-promoted intramolecular aldol condensation to yield the desired dibenzo[a,d]cyclohepten-5-one .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
10-Piperidinyl-5-dibenzosuberenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidinyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: H2 with Pd/C catalyst.
Substitution: Alkyl halides or other nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
10-Piperidinyl-5-dibenzosuberenone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its antihistaminic and antiserotonergic properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 10-Piperidinyl-5-dibenzosuberenone involves its interaction with specific molecular targets. It acts as an antagonist at histamine H1 receptors and serotonin receptors, thereby inhibiting the effects of these neurotransmitters. This interaction can lead to various therapeutic effects, such as reducing allergic reactions and modulating mood .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyproheptadine: A closely related compound with similar antihistaminic properties.
Cyclobenzaprine: Another related compound used as a muscle relaxant.
Uniqueness
10-Piperidinyl-5-dibenzosuberenone is unique due to its specific structural features and versatile applications. Its ability to interact with multiple receptor types makes it a valuable compound for various therapeutic and research purposes.
Eigenschaften
CAS-Nummer |
37439-92-2 |
|---|---|
Molekularformel |
C20H19NO |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
9-piperidin-1-yltricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-one |
InChI |
InChI=1S/C20H19NO/c22-20-16-9-3-2-8-15(16)14-19(21-12-6-1-7-13-21)17-10-4-5-11-18(17)20/h2-5,8-11,14H,1,6-7,12-13H2 |
InChI-Schlüssel |
KIPXMFZJKGQNDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=CC3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













